2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde, also known as 2-Phenylphenol, is a compound that has been widely used in a number of cosmetic and therapeutic formulations . It is generally used as a post-harvest fungicide for citrus fruits . It has a role as an environmental food contaminant and an antifungal agrochemical .
Synthesis Analysis
The synthesis of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde and its derivatives has been a subject of research. For instance, a method for the asymmetric synthesis of a myriad of 2-amino-2’-hydroxy-1,1’-binaphthyl (NOBIN) and 1,1’-binaphthyl-2,2’-diamine (BINAM) derivatives has been reported .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde can be represented by the formula C13H10O3 . The InChI code for this compound isInChI=1S/C13H10O3/c14-12-7-2-1-6-11 (12)9-4-3-5-10 (8-9)13 (15)16/h1-8,14H, (H,15,16)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde include a molecular weight of 214.22 g/mol . The compound is represented by the molecular formula C13H10O3 .Scientific Research Applications
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Thermophysical Property Analysis
- Field : Physical Chemistry
- Application : The compound “2-hydroxy-1,1’-biphenyl” is used in the analysis of thermophysical properties .
- Method : The NIST ThermoData Engine software package is used to generate a collection of critically evaluated thermodynamic property data for this compound .
- Results : The data includes information about triple point temperature, normal boiling temperature, critical temperature and pressure, phase boundary pressure, density, enthalpy of phase transition, heat capacity, viscosity, thermal conductivity, and enthalpy of formation .
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Covalent Organic Frameworks (COFs)
- Field : Material Science
- Application : A building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety, 1,1,2,2-tetrakis(4-formyl-(1,1’-biphenyl))-ethane (TFBE), is used to fabricate dual-pore COFs with kgm topology .
- Method : The TFBE is condensed with hydrazine or 1,4-diaminobenzene to form the COFs .
- Results : The resulting COFs possess multiple-pore skeletons and exhibit hierarchical porosity .
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Biodegradation of Polychlorinated Biphenyls (PCBs)
- Field : Environmental Science
- Application : The compound “2-hydroxy-1,1’-biphenyl” is involved in the biodegradation process of PCBs .
- Method : The first step of degradation is to catalyze the addition of a molecule of oxygen to the 2,3-position of PCBs under the action of biphenyl 2,3-dioxygenase (BphA) to form cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl .
- Results : The cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl is then catalyzed by dehydrogenase (BphB) to generate 2,3-dihydroxychlorobiphenyl .
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Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” is used in the synthesis of various pharmaceuticals .
- Method : The compound can be used as a building block in the synthesis of complex molecules through various organic reactions .
- Results : The resulting pharmaceuticals have various therapeutic effects, depending on the specific structure of the final compound .
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Pesticides
- Field : Agricultural Chemistry
- Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” is used in the synthesis of certain pesticides .
- Method : The compound can be used as a precursor in the synthesis of pesticides through various chemical reactions .
- Results : The resulting pesticides are used to control pests in agriculture .
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Dyes and Pigments
- Field : Industrial Chemistry
- Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” is used in the production of certain dyes and pigments .
- Method : The compound can be used as a starting material in the synthesis of dyes and pigments through various chemical reactions .
- Results : The resulting dyes and pigments are used in various industries, including textiles, plastics, and printing .
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Chemical Synthesis
- Field : Organic Chemistry
- Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” could be used as a building block in the synthesis of complex organic molecules .
- Method : The compound could be used in various organic reactions, such as condensation reactions, to form larger molecules .
- Results : The resulting compounds could have various properties and applications, depending on the specific structure of the final compound .
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Material Science
- Field : Material Science
- Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” could potentially be used in the development of new materials .
- Method : The compound could be incorporated into polymers or other materials to modify their properties .
- Results : The resulting materials could have improved properties, such as increased strength or thermal stability .
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Environmental Science
- Field : Environmental Science
- Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” could potentially be used in environmental remediation .
- Method : The compound could be used to bind to and neutralize harmful substances in the environment .
- Results : The resulting process could help to reduce pollution and protect the environment .
Safety And Hazards
Future Directions
The future directions of research on 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, the development of responsive macrocycles has promoted the prosperous growth of host-guest chemistry . This could potentially open up new avenues for the use of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde in various applications.
properties
IUPAC Name |
2-hydroxy-3-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDTCFKUJZPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443706 | |
Record name | 2-FORMYL-6-PHENYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
14562-10-8 | |
Record name | 2-FORMYL-6-PHENYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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